molecular formula C11H11NO B3049964 2-(Quinolin-6-YL)ethanol CAS No. 227809-77-0

2-(Quinolin-6-YL)ethanol

Cat. No.: B3049964
CAS No.: 227809-77-0
M. Wt: 173.21 g/mol
InChI Key: BETRNBJUCZBYAI-UHFFFAOYSA-N
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Description

2-(Quinolin-6-yl)ethanol (CAS 227809-77-0) is a versatile quinoline-derived building block of significant interest in medicinal chemistry research. With the molecular formula C 11 H 11 NO and a molecular weight of 173.21 g/mol, this compound features an ethanol spacer linked to the 6-position of the quinoline heterocycle . This structure makes it a valuable precursor for the design and synthesis of more complex molecules. Recent scientific investigations highlight the critical role of the quinoline pharmacophore in drug discovery, particularly in developing new anti-infective agents . The integration of quinoline scaffolds with ethanol-based linkers has been shown to be a promising strategy for enhancing biological activity. Specifically, researchers are utilizing similar structures to create novel compounds evaluated for their potent antitubercular activity against Mycobacterium tuberculosis H 37 Rv, as well as for their broad-spectrum antimicrobial and antifungal properties . The primary research value of this compound lies in its use as a key synthetic intermediate. The hydroxyl group allows for further functionalization, enabling its incorporation into larger molecular architectures. This is exemplified in the synthesis of advanced candidates like 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, which have demonstrated moderate to good activity in pharmacological screens . As such, this compound is an essential tool for chemists working in lead optimization and the development of new therapeutic agents aimed at addressing global health challenges such as drug-resistant tuberculosis. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-6-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-7-5-9-3-4-11-10(8-9)2-1-6-12-11/h1-4,6,8,13H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETRNBJUCZBYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCO)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591509
Record name 2-(Quinolin-6-yl)ethan-1-olato
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URL https://comptox.epa.gov/dashboard/DTXSID00591509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227809-77-0
Record name 2-(Quinolin-6-yl)ethan-1-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Quinolin 6 Yl Ethanol and Its Analogs

Conventional Synthetic Approaches to Quinoline (B57606) Core

Traditional methods for constructing the quinoline ring system have been the bedrock of quinoline chemistry for over a century. These methods, often named after their discoverers, typically involve the cyclization of aniline (B41778) derivatives under specific, often harsh, conditions. researchgate.netresearchgate.net

Classic Cyclization Reactions and their Adaptations (e.g., Friedländer, Doebner-Miller, Skraup, Pfitzinger, Gould-Jacobs, Conrad-Limpach, Camps, Niementowski)

The classical syntheses of quinolines are a collection of named reactions that form the quinoline ring through the condensation and cyclization of anilines with various carbonyl-containing compounds. researchgate.netiipseries.org Despite their age, these methods remain relevant for preparing a wide range of quinoline-containing materials and pharmaceutical agents. nih.gov However, they often require harsh conditions, such as high temperatures and strong acids, and may result in low yields or limited regioselectivity. researchgate.netresearchgate.net

The Friedländer Synthesis , first reported in 1882, is a straightforward method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde). iipseries.orgpharmaguideline.comnih.gov The reaction is typically catalyzed by acids or bases. iipseries.org This approach is particularly useful for preparing 2- and 3-substituted quinolines. nih.gov

The Doebner-Miller Reaction is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones, to react with anilines. nih.govwikipedia.org This reaction is catalyzed by Brønsted or Lewis acids and is a common route to 2-substituted quinolines. nih.govwikipedia.org

The Skraup Synthesis is one of the most well-known methods, involving the reaction of aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). iipseries.orgvedantu.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and finally oxidation to form the quinoline ring. vedantu.com

The Pfitzinger Reaction utilizes isatin (B1672199) and a carbonyl compound under basic conditions to produce quinoline-4-carboxylic acids. iipseries.orgpharmaguideline.comnih.gov The carboxylic acid group can later be removed via pyrolysis. pharmaguideline.com

Other notable classic reactions include:

Gould-Jacobs Reaction : Involves the reaction of an aniline with ethyl ethoxymethylenemalonate. researchgate.net

Conrad-Limpach Synthesis : The reaction between anilines and β-keto esters can yield either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.comscribd.com

Combes Synthesis : An acid-catalyzed reaction of anilines with 1,3-dicarbonyl compounds. pharmaguideline.comscribd.com

Camps Cyclization : An intramolecular cyclization of o-acylaminochalcones to form quinolines.

Niementowski Reaction : A thermal condensation of anthranilic acid and a carbonyl compound. iipseries.org

Table 1: Overview of Classic Quinoline Synthesis Reactions
Reaction NameReactantsKey FeaturesTypical Products
Friedländer 2-Aminoaryl aldehyde/ketone + α-Methylene carbonylAcid or base-catalyzed condensation iipseries.org2,3-Disubstituted quinolines
Doebner-Miller Aniline + α,β-Unsaturated carbonylAcid-catalyzed; variation of Skraup wikipedia.org2-Substituted quinolines
Skraup Aniline + Glycerol + H₂SO₄ + Oxidizing agentHighly exothermic; forms quinoline itself vedantu.comUnsubstituted or substituted quinolines
Pfitzinger Isatin + Carbonyl compoundBase-catalyzed pharmaguideline.comQuinoline-4-carboxylic acids
Gould-Jacobs Aniline + Ethyl ethoxymethylenemalonateMulti-step process leading to 4-hydroxyquinolines researchgate.net4-Hydroxyquinoline derivatives
Conrad-Limpach Aniline + β-KetoesterTemperature-dependent product formation pharmaguideline.com2- or 4-Quinolones
Combes Aniline + 1,3-Dicarbonyl compoundAcid-catalyzed cyclization pharmaguideline.com2,4-Disubstituted quinolines

Transition Metal-Catalyzed Annulation and Cyclization Reactions (e.g., Cu-catalyzed, Pd-catalyzed, Ru-catalyzed)

In recent decades, transition metal-catalyzed reactions have become a dominant and powerful tool for the synthesis of complex quinoline scaffolds. researchgate.netiaea.org These methods offer significant advantages over classical approaches, including milder reaction conditions, broader substrate scope, better functional group tolerance, and often higher yields. researchgate.net Catalysts based on copper (Cu), palladium (Pd), ruthenium (Ru), rhodium (Rh), cobalt (Co), manganese (Mn), and nickel (Ni) have all been successfully employed. researchgate.netorganic-chemistry.org

Copper-Catalyzed Synthesis : Copper catalysts are attractive due to their low cost and efficiency. They have been used in various one-pot strategies involving anilines and aldehydes, proceeding through C-H functionalization and subsequent C-N/C-C bond formation. ias.ac.in For instance, an efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid has been developed for the direct synthesis of 2-substituted quinolines. organic-chemistry.org

Palladium-Catalyzed Synthesis : Palladium catalysis is widely used for cross-coupling reactions. A domino approach involving a palladium-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes provides good yields of quinoline motifs under mild conditions. ias.ac.in

Ruthenium-Catalyzed Synthesis : Ruthenium complexes have been shown to catalyze the annulation of enaminones with anthranils to produce 3-substituted quinolines. mdpi.com

Other Metals : Nickel-catalyzed dehydrogenation and condensation processes allow for the sustainable synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols. organic-chemistry.org Similarly, inexpensive and phosphine-free manganese(II) and cobalt(II) complexes have been used to mediate the synthesis of quinolines from amino alcohols and ketones. organic-chemistry.org

One-Pot Synthetic Strategies for Quinoline Formation

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, have gained significant traction. acs.orgnih.gov These strategies are highly efficient, reduce waste, and simplify experimental procedures. researchgate.net Several one-pot protocols for quinoline synthesis have been developed, often combining classical reaction principles with modern catalytic systems.

For example, a highly effective one-pot Friedländer quinoline synthesis has been developed where o-nitroarylcarbaldehydes are first reduced to o-aminoarylcarbaldehydes using iron, which then condense in situ with ketones to form quinolines in high yields. rsc.org Another approach involves a phosphine-catalyzed one-pot reaction of activated acetylenes with o-tosylamidobenzaldehydes under mild conditions to generate 3-substituted quinolines. nih.gov These methods avoid issues like the self-condensation of aminobenzaldehyde, which can be problematic in stepwise syntheses. nih.gov

Green Chemistry Principles in Quinoline Synthesis

The growing emphasis on environmental sustainability has spurred the development of "green" synthetic methods for quinoline production. ijpsjournal.com These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, employing sustainable catalysts, and utilizing energy-efficient techniques. researchgate.netijpsjournal.comtandfonline.com Traditional methods often rely on harsh reagents, toxic solvents, and high energy consumption, making greener alternatives highly desirable. ijpsjournal.comtandfonline.com

Catalyst-Free Protocols and Sustainable Catalysis

A key aspect of green quinoline synthesis is the move away from toxic and expensive metal catalysts towards more benign alternatives or even catalyst-free conditions. researchgate.net

Catalyst-Free Protocols : Metal-free domino reactions represent an important green strategy, allowing for the construction of the quinoline ring from simple starting materials without the need for a metal catalyst. researchgate.net For example, an environmentally friendly protocol has been developed for the synthesis of functionalized quinolines from 2-styrylanilines and 2-methylbenzothiazoles, which avoids metal catalysts and has a broad substrate scope. acs.org Modifications to classic reactions, such as performing the Friedländer synthesis in ionic liquids or under microwave irradiation, can also reduce the need for harsh catalysts and improve reaction efficiency. nih.govmdpi.com

Sustainable Catalysis : When catalysts are necessary, the focus shifts to using environmentally friendly and recyclable options. researchgate.net This includes the use of Brønsted-acidic ionic liquids, which can be recycled and reused, in Friedländer reactions. mdpi.com p-Toluenesulfonic acid is another example of a greener promoter used in one-pot syntheses of quinoline-fused heterocycles. acs.orgnih.gov

Nanocatalysts have emerged as a superior alternative to conventional catalysts in organic synthesis due to their high surface-area-to-volume ratio, which leads to high catalytic efficacy. acs.orgnih.govresearchgate.net They offer significant advantages, including milder reaction conditions, high yields, simple work-up procedures, and excellent reusability. researchgate.netacs.org

The use of nanobased catalysts helps overcome drawbacks of traditional homogeneous and heterogeneous catalysts, such as difficult recovery and lower yields. acs.orgnih.gov A wide variety of nanocatalysts have been employed for quinoline synthesis.

Table 2: Examples of Nanocatalysts in Quinoline Synthesis
Nanocatalyst TypeExampleApplicationKey AdvantagesSource
Iron-based Fe₃O₄ NPs-cellSynthesis of pyrimido[4,5-b]quinolones in waterRecyclable (5 times), high yields (88-96%) nih.gov
Copper-based Nanomaterial IRMOF-3/PSTA/CuOne-pot synthesis from anilines, benzaldehyde, and phenylacetyleneHigh yields (85-96%) nih.gov
Zinc-based Nanoflake ZnOFriedländer annulation under solvent-free conditionsHigh efficiency, versatility researchgate.net
Nickel-based Ni NPs from Aegle Marmelos leaf extractFriedländer annulation under solvent-free conditionsExcellent yields (85-96%), green fabrication researchgate.net
Silver-based Fe₃O₄@SiO₂-AgThree-component reaction of aldehyde, amine, and 1,3-indanedioneRecyclable (6 times), mild conditions nanomaterchem.com

These nanocatalysts, including those based on iron, copper, zinc, nickel, and silver, have been successfully applied in various one-pot and multicomponent reactions to produce a diverse library of quinoline derivatives efficiently and sustainably. acs.orgnih.govnanomaterchem.com

Formic Acid Catalysis

Formic acid serves as a versatile and effective reagent in the synthesis of quinolines, often acting as both a solvent and a catalyst. In variations of the Skraup-Doebner-Von Miller reaction, an acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds, formic acid has been shown to be an effective medium. acs.org This reaction proceeds through the 1,4-addition of an aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring. acs.org While traditional methods often employ strong mineral acids like sulfuric acid, formic acid presents a viable alternative that can facilitate the reaction, potentially on a large scale. acs.org

Another key role of formic acid is as a C1 synthon and reducing agent. In a rhodium-catalyzed cyclization of aniline derivatives with alkynyl esters to produce quinoline carboxylates, formic acid was utilized under mild conditions, highlighting its utility in modern transition-metal-catalyzed processes. nih.gov These established roles in quinoline synthesis provide a strong basis for its application in forming the core structure of 2-(Quinolin-6-YL)ethanol analogs.

Utilization of Environmentally Benign Solvents (e.g., Water, Ethanol (B145695), Solvent-Free Conditions)

The principles of green chemistry have increasingly guided the development of synthetic protocols, emphasizing the replacement of hazardous organic solvents with environmentally benign alternatives. wikipedia.org Water and ethanol are exemplary green solvents that have been successfully employed in quinoline synthesis.

Ethanol is a widely used solvent for one-pot syntheses of quinoline derivatives. For instance, the reaction of substituted anilines with β-ketoesters can be catalyzed by recyclable indium(III) chloride nih.gov or fluoroboric acid-based ionic liquids in ethanol at moderate temperatures, affording excellent yields. wikipedia.org Similarly, water has been proven to be an effective medium. The condensation of 2-aminoarylketones with active methylene (B1212753) compounds proceeds efficiently in water using ferric chloride (FeCl3·6H2O) as an inexpensive and non-toxic catalyst. acs.org Glycerol, a non-toxic and biodegradable liquid derived from renewable sources, also shows high potential as a green solvent for quinoline synthesis. wikipedia.org

Solvent-free, or neat, conditions represent an ideal green chemistry approach, minimizing waste and simplifying purification. The reaction between 2-aminophenylketones and cyclic ketones to form a quinoline scaffold has been shown to proceed efficiently under solvent-free microwave conditions. nih.gov

Table 1: Green Solvents in Quinoline Synthesis

Catalyst Solvent Starting Materials Temperature Yield (%) Reference
Indium(III) chloride Ethanol Substituted anilines, β-ketoesters 60°C High nih.gov
[Et3NH]+[BF4]− Ethanol Substituted anilines, β-ketoesters 60°C 78-93 wikipedia.org
FeCl3·6H2O Water 2-aminoarylketones, active methylene compounds Reflux High acs.org
NbCl5 Glycerol O-aminoarylketones, carbonyl compounds 110°C 76-98 wikipedia.org
None (Solvent-free) None 2-aminophenylketones, cyclic ketones 80°C (MW) 85-97 nih.gov

Microwave and Light Irradiation Techniques in Accelerated Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, celebrated for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. researchgate.netmasterorganicchemistry.comnih.gov This non-classical heating method can enhance the regioselectivity and stereoselectivity of reactions, making it a valuable technique in the synthesis of bioactive compounds like quinoline derivatives. researchgate.net

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a cornerstone of quinoline synthesis. Microwave-assisted Friedländer reactions, using catalysts like Nafion NR50 in ethanol nih.gov or neat acetic acid as both solvent and catalyst, can be achieved in minutes with excellent yields. nih.gov One-pot, three-component syntheses of complex quinoline-based hybrids have also been efficiently conducted in DMF under microwave irradiation. nih.gov

Light irradiation offers another alternative energy source for promoting chemical reactions. Photochemical methods, particularly when integrated into continuous flow systems, can generate a variety of substituted quinolines from precursors like 2-aminochalcones with high efficiency. jptcp.com This approach often utilizes high-power LED lamps, providing a green and powerful process for accessing bioactive molecules. jptcp.com

Table 2: Accelerated Synthesis of Quinolines

Technique Conditions Reaction Type Time Yield (%) Reference
Microwave Neat Acetic Acid, 160°C Friedländer Synthesis 5 min Excellent nih.gov
Microwave Fe3O4-TDSN-Bi(III), Solvent-free, 80°C Three-component reaction 15-25 min 85-97 nih.gov
Microwave DMF, 125-135°C Three-component reaction 8-20 min High nih.gov
Light Irradiation Continuous Flow, LED (365 nm) Photoisomerization-Cyclocondensation N/A High jptcp.com

Continuous Flow Synthesis Protocols for Enhanced Efficiency

Continuous flow chemistry is a modern synthetic technology that offers significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. youtube.com By performing reactions in a continuously flowing stream through a reactor, chemists can achieve precise control over parameters like temperature, pressure, and reaction time, often leading to higher yields and purities. organic-chemistry.orgrsc.org

The synthesis of quinolines is well-suited to continuous flow methodologies. A continuous photochemical process has been developed to produce a series of quinoline products from amino-enone substrates via an alkene isomerization and cyclocondensation cascade, achieving throughputs of over one gram per hour. jptcp.com Another approach synthesizes 2-methylquinoline (B7769805) compounds continuously from nitroarenes and an ethanol/water system using a heterogeneous Ru–Fe/γ-Al2O3 catalyst, exemplifying a green and efficient process that avoids strong acids and harmful oxidants. wikiwand.com These protocols demonstrate the power of continuous flow to intensify processes, reduce waste, and enable more efficient production of complex heterocyclic compounds.

Advanced Synthetic Transformations for Functionalization of the Ethanol Moiety

Beyond the synthesis of the core quinoline structure, the ability to selectively modify its appendages is crucial for developing analogs with tailored properties. The ethanol moiety of this compound offers a prime site for such functionalization.

Strategies for Introduction and Modification of Alkyl Chains

The hydroxyl group of the ethanol side chain is a versatile functional handle for introducing and modifying alkyl chains, primarily through etherification and esterification reactions.

Etherification: This process involves the formation of an ether linkage (R-O-R'). The Williamson ether synthesis, a reaction between an alkoxide and a primary alkyl halide, is a classic method. For this compound, this would involve deprotonating the hydroxyl group with a base to form the corresponding alkoxide, which can then be reacted with an alkyl halide to introduce a new alkyl chain. More modern approaches include catalytic reductive etherification, where alcohols are coupled with aldehydes, ketones, or other alcohols using a reducing agent like a silane (B1218182) or H2. nih.gov This method provides a straightforward route to a wide range of symmetrical and unsymmetrical ethers under various catalytic systems. nih.gov

Esterification: The Fischer esterification is a fundamental reaction that converts a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com By reacting this compound with various carboxylic acids (R-COOH), a library of ester analogs can be generated. youtube.comchemguide.co.uk The reaction is reversible, and yields can be maximized by using an excess of one reagent or by removing water as it is formed. masterorganicchemistry.com Alternatively, the alcohol can be reacted with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides to form esters, often under milder conditions. chemguide.co.uk

Regioselective Functionalization of the Quinoline Core

Direct and selective functionalization of the quinoline ring itself is a key strategy for creating structural diversity. Modern methods, particularly transition-metal-catalyzed C-H activation, have revolutionized this field, allowing for the precise introduction of functional groups at specific positions without the need for pre-functionalized starting materials. synarchive.comresearchgate.net

C-H Activation/Functionalization: This powerful strategy enables the direct formation of C-C, C-N, and C-O bonds on the quinoline core. synarchive.com For instance, the introduction of alkyl chains at the C2 position of quinolines has been achieved using rhodium and palladium catalytic systems, often starting from the corresponding quinoline N-oxides. mdpi.com These methods provide direct access to functionalized quinolines that would be difficult to obtain through classical synthesis. synarchive.commdpi.com

Dearomative Hydroboration: A novel strategy for modifying the quinoline core involves dearomative hydroboration. Using phosphine-ligated borane (B79455) complexes, boron can be selectively introduced across the 5,6- (vicinal) or 5,8- (conjugate) positions of the quinoline ring. nih.gov The regioselectivity is controlled by the choice of the phosphine (B1218219) ligand. These organoboron intermediates are highly versatile and can be subjected to a wide range of downstream transformations, providing modular pathways to complex, functionalized heterocyclic structures. nih.gov This method is particularly noteworthy as it allows for the functionalization of the carbocyclic portion of the quinoline ring system.

Mechanistic Investigations of Reaction Pathways for this compound Synthesis

The synthesis of this compound can be approached through various synthetic routes, often involving multi-step sequences. Understanding the underlying mechanisms of these reactions is paramount for optimizing reaction conditions, improving yields, and controlling the formation of byproducts.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

While specific kinetic and spectroscopic studies exclusively focused on the synthesis of this compound are not extensively detailed in publicly available literature, the general principles of quinoline synthesis provide a framework for understanding its formation. Many synthetic strategies for quinoline derivatives rely on classical reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. Mechanistic studies of these reactions often employ kinetic analysis to determine reaction orders, rate constants, and activation energies, providing insights into the rate-determining steps.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for monitoring the progress of these reactions. For instance, in-situ NMR spectroscopy can be used to track the disappearance of starting materials and the appearance of intermediates and final products in real-time, offering a window into the reaction dynamics.

A plausible synthetic route to this compound involves the reduction of a suitable precursor, such as 6-acetylquinoline. The mechanism of such a reduction, for example using sodium borohydride, would involve the nucleophilic attack of a hydride ion on the carbonyl carbon of the acetyl group. Spectroscopic monitoring would show the disappearance of the ketone carbonyl peak in the IR spectrum and the appearance of a hydroxyl group peak, along with corresponding shifts in the NMR spectrum.

Another potential pathway is the Sonogashira coupling of a haloquinoline, such as 6-bromoquinoline (B19933), with a protected acetylene, followed by deprotection and reduction. The mechanism of the Sonogashira coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps at a palladium center. Kinetic studies can help in understanding the rate-limiting step of this cycle under specific reaction conditions.

Identification and Characterization of Key Synthetic Intermediates

The identification of transient intermediates is crucial for a complete understanding of a reaction mechanism. In the context of quinoline synthesis, various intermediates have been proposed and, in some cases, isolated and characterized.

For instance, in the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, an enamine or imine intermediate is typically formed. Subsequent intramolecular cyclization and dehydration lead to the final quinoline product. Spectroscopic techniques are vital for the detection and characterization of these intermediates. For example, the formation of an imine intermediate can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and specific signals in the NMR spectrum.

In the potential synthesis of this compound from 6-acetylquinoline, the intermediate would be the corresponding alkoxide formed after the hydride attack, prior to protonation to yield the final alcohol. While this intermediate is typically short-lived, its existence is a cornerstone of the accepted reduction mechanism.

Should a multi-step synthesis be employed, such as one involving a Sonogashira coupling, the key intermediates would include the organopalladium species within the catalytic cycle and the coupled enyne product before its subsequent reduction to the ethanol moiety. The characterization of these intermediates often requires advanced spectroscopic techniques and, in some cases, trapping experiments to isolate and analyze them.

Below is a table summarizing potential key intermediates in the synthesis of this compound via different hypothetical routes:

Synthetic Route Key Intermediate(s) Characterization Techniques
Reduction of 6-acetylquinolineAlkoxide intermediateIndirect evidence from kinetic and stereochemical studies.
Sonogashira coupling of 6-bromoquinoline followed by reductionOrganopalladium complexes, 6-ethynylquinolineNMR, X-ray crystallography (for stable complexes), MS, IR.
Friedländer-type synthesisImine/Enamine intermediatesIn-situ NMR, IR, Trapping experiments followed by spectroscopic analysis.

Further dedicated research focusing specifically on the mechanistic intricacies of this compound synthesis is necessary to provide more definitive data and a deeper understanding of its formation.

Computational and Theoretical Studies of 2 Quinolin 6 Yl Ethanol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of quinoline-containing compounds. sci-hub.seijcce.ac.ir These methods allow for the detailed examination of molecular geometries, electronic distributions, and chemical reactivity. sci-hub.se

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of molecules. nih.gov It is widely used to investigate quinoline (B57606) derivatives due to its balance of accuracy and computational cost. acs.org The B3LYP hybrid functional is frequently employed, often in conjunction with basis sets like 6-31G or 6-311G, to obtain reliable predictions of various molecular properties. acs.orgrsc.org

A fundamental application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms. acs.org This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule. For instance, DFT calculations on quinoline derivatives have been used to predict the planarity of the quinoline core and the conformation of its substituents. In a study on 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, DFT calculations using the B3LYP method and the 6-31G(d) basis set were compared with experimental X-ray diffraction (XRD) data to validate the computed geometries. rsc.org While theoretical calculations are often performed on isolated molecules in the gas phase, and experimental data comes from the solid phase, a good correlation between the two confirms the accuracy of the computational model. rsc.org

Table 1: Comparison of Selected Theoretical and Experimental Geometrical Parameters for a Quinoline Derivative Note: This table presents example data for a related quinoline derivative to illustrate the application of DFT in geometry optimization, as specific data for 2-(Quinolin-6-YL)ethanol was not available in the searched sources.

Parameter Bond/Angle Calculated (DFT/B3LYP/6-31G(d)) Experimental (XRD)
Bond Length (Å) C2-N1 1.38 1.37
Bond Length (Å) C4-C10 1.42 1.41
Bond Angle (°) N1-C2-N3 120.5 121.2
Bond Angle (°) C5-C10-C4 119.8 119.5

Data derived from studies on related quinoline structures. rsc.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. sci-hub.semdpi.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. sci-hub.seresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comajchem-a.com

A small energy gap suggests that a molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. mdpi.comajchem-a.comnih.gov DFT calculations are widely used to determine the energies of HOMO, LUMO, and the resulting energy gap for quinoline derivatives. rsc.org For example, in one study, the HOMO-LUMO gap for a novel quinoline-based iminothiazoline derivative was calculated to be 0.1430 eV, suggesting a high degree of reactivity. nih.gov The distribution of HOMO and LUMO orbitals across the molecule reveals regions prone to electrophilic and nucleophilic attack, respectively. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Selected Quinoline Derivatives Note: This table shows representative FMO data for various quinoline derivatives from the literature to demonstrate the concept.

Compound Method/Basis Set EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Reference
Quinoline-chalcone hybrid DFT/B3LYP/6-311G - - 4.08 semanticscholar.org
(Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide DFT/B3LYP -0.2165 -0.075 0.1430 nih.gov
2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate DFT/B3LYP/6–311 G++(d,p) - - 4.2907 iucr.org

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of molecules. ijcce.ac.irajchem-a.com These descriptors provide a quantitative framework for understanding aspects of molecular reactivity. nih.gov

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. ijcce.ac.irajchem-a.com

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. ijcce.ac.irajchem-a.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule can undergo electronic changes. Soft molecules are generally more reactive. ijcce.ac.irmdpi.comajchem-a.com

Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule. ijcce.ac.irajchem-a.com

These parameters are typically calculated using the energies of the frontier orbitals. ijcce.ac.irbohrium.com For instance, studies on various heterocyclic compounds, including quinoline derivatives, have used these descriptors to compare the reactivity of different molecules within a series. mdpi.comnih.gov A compound with high softness, low hardness, and a small energy gap is predicted to be more reactive. ajchem-a.comnih.gov

Table 3: Calculated Global Reactivity Descriptors for a Quinoline Derivative Note: This table presents data for (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide to exemplify the calculated descriptors.

Descriptor Value
Ionization Energy (I) 0.2165 eV
Electron Affinity (A) 0.0758 eV
Electronegativity (χ) 0.146 eV
Chemical Hardness (η) 0.0703 eV
Chemical Softness (S) 6.99 eV⁻¹
Electrophilicity Index (ω) 0.152 eV

Data sourced from a study on a quinoline-based iminothiazoline derivative. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their photophysical properties. nih.gov It is commonly used to calculate the electronic absorption spectra (UV-Vis) by determining the energies of vertical electronic transitions and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.govresearchgate.net

For quinoline derivatives, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and help assign the nature of the electronic transitions, such as π-π* or n-π* transitions. nih.govsemanticscholar.org These calculations often incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to provide more accurate comparisons with experimental spectra measured in solution. researchgate.netsemanticscholar.org Studies on novel styrylquinolines and other derivatives have successfully used TD-DFT (e.g., at the B3LYP/6-311+G(d) level) to interpret experimental UV-Vis spectra and understand the influence of molecular structure on photophysical properties like intramolecular charge transfer (ICT). researchgate.netsemanticscholar.org

Table 4: Example of TD-DFT Calculated Electronic Transition Data for a Quinoline Derivative in Ethanol (B145695) Note: The data below is for a related styrylquinoline compound to illustrate the output of TD-DFT calculations.

Transition Calculated λmax (nm) Oscillator Strength (f) Major Orbital Contribution
S0 → S1 375 0.85 HOMO → LUMO (95%)
S0 → S2 320 0.15 HOMO-1 → LUMO (88%)

Data derived from studies on related quinoline structures. researchgate.netsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com For quinoline derivatives, which are known for a wide range of biological activities including antimalarial and anticancer properties, QSAR is a valuable tool for drug discovery. researchgate.netmdpi.com

QSAR models are built using a "training set" of compounds with known activities to develop a regression model. This model's predictive power is then validated using an external "test set" of compounds. mdpi.com Both 2D-QSAR and 3D-QSAR approaches are employed. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) use 3D structural information to relate steric, electrostatic, and other fields to biological activity. mdpi.com A recent study on quinoline derivatives as inhibitors of Plasmodium falciparum developed and validated 2D-QSAR, CoMFA, and CoMSIA models, which showed good predictive ability (r²test > 0.84). mdpi.com These models help identify key structural features required for high activity and guide the design of new, more potent analogues. researchgate.netmdpi.com

Density Functional Theory (DFT) Applications

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its derivatives, elucidating their conformational landscapes and the influence of the surrounding environment.

Conformational Analysis and Stability Studies

MD simulations are instrumental in analyzing the conformational flexibility and stability of quinoline derivatives. By simulating the motion of atoms over time, researchers can identify the most stable conformations and understand the energetic barriers between different states. For instance, MD simulations have been used to compare the conformational variations between a ligand-bound protein and its unbound (apo) form, revealing that the ligand-bound protein often exhibits greater stability, as indicated by lower root-mean-square deviation (RMSD) values. nih.gov The stability of ligand-protein complexes is often maintained by a network of hydrogen bonds, which can be identified and analyzed through MD simulations. nih.gov

Solvent Effects on Molecular Behavior in Aqueous and Organic Phases

The solvent environment plays a critical role in the behavior of molecules, influencing their conformation, reactivity, and interactions. weebly.comcdnsciencepub.com MD simulations can effectively model the influence of different solvents, such as water and organic phases, on the behavior of this compound derivatives. Studies have shown that solvent properties, like dielectric constants, can correlate with changes in the absorption and fluorescence spectra of quinoline derivatives. researchgate.net For example, the synthesis of certain quinoline derivatives is often carried out in ethanol, highlighting its role as a suitable reaction medium. tandfonline.commdpi.com The use of green solvents like ethanol is also a growing trend in the synthesis of these compounds. tandfonline.com

Advanced Theoretical Approaches

Beyond classical MD simulations, a range of advanced theoretical methods provide deeper electronic and quantum mechanical insights into the properties of this compound and its derivatives.

Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. researchgate.net QTAIM analysis can identify and characterize bond critical points, which reveal the presence and nature of interactions such as hydrogen bonds and other non-covalent contacts that are crucial for the stability of molecular structures and ligand-protein complexes. researchgate.net This method provides a rigorous framework for understanding the forces that govern molecular recognition.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. libretexts.org MEP maps illustrate regions of positive and negative electrostatic potential on the molecular surface, which are crucial for predicting how molecules will interact with each other. libretexts.orgnih.gov The red-colored regions on an MEP map indicate electron-rich areas (nucleophilic sites), while blue regions represent electron-poor areas (electrophilic sites). nih.govresearchgate.net This information is vital for understanding hydrogen bonding, reactivity, and the structure-activity relationships of quinoline derivatives. bhu.ac.in Density Functional Theory (DFT) calculations are commonly used to generate MEP maps. nih.govbhu.ac.in

Protein-Ligand Docking Simulations (for mechanistic insights into binding)

Protein-ligand docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a protein target. researchgate.net This method is widely used to gain mechanistic insights into the binding of quinoline derivatives to their biological targets. bohrium.comnih.govmdpi.com Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of a protein. nih.gov The results of docking simulations, often expressed as a docking score, can help to predict the binding affinity of a compound and guide the design of more potent inhibitors. nih.govmdpi.com For example, docking studies have been successfully used to understand the binding of quinoline derivatives to targets like topoisomerase and VEGFR-2. researchgate.netnih.govjst.go.jp The stability of the docked complexes can be further validated using MD simulations. nih.govnih.govarabjchem.orgtandfonline.comtandfonline.com

Data Tables

Table 1: Computational Methods and Their Applications

Computational MethodApplicationKey Insights
Molecular Dynamics (MD) Simulations Conformational analysis, stability studies, solvent effectsProvides dynamic information on molecular motion, identifies stable conformations, and elucidates the influence of the environment on molecular behavior. nih.govresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of intermolecular interactionsCharacterizes the nature and strength of chemical bonds and non-covalent interactions based on electron density topology. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping Visualization of charge distributionIdentifies electrophilic and nucleophilic sites, predicting reactivity and intermolecular interactions. nih.govresearchgate.netbhu.ac.in
Protein-Ligand Docking Prediction of binding modes and affinitiesElucidates the interactions between a ligand and its protein target, guiding the design of new inhibitors. researchgate.netbohrium.comnih.govmdpi.comnih.gov

Table 2: Key Findings from In Silico Studies of Quinoline Derivatives

Study FocusKey FindingReference
MD Simulations of Ligand-Protein Complexes Ligand binding often increases the stability of the protein, characterized by lower RMSD values. Hydrogen bonds are crucial for complex stability. nih.gov
Solvent Effects The photophysical properties (absorption and fluorescence) of quinoline derivatives can be significantly influenced by the solvent's dielectric constant. researchgate.net
MEP Analysis The electrostatic potential map reveals the reactive sites of a molecule, with negative potential regions indicating likely sites for electrophilic attack. nih.govresearchgate.net
Docking and Biological Activity Docking studies have successfully correlated the predicted binding affinities of quinoline derivatives with their experimentally observed biological activities, such as anticancer and anti-influenza effects. nih.govmdpi.comjst.go.jprsc.org

Spectroscopic and Advanced Structural Characterization of 2 Quinolin 6 Yl Ethanol and Its Analogs

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule.

The FTIR spectrum of 2-(Quinolin-6-YL)ethanol is characterized by absorption bands corresponding to the vibrations of its specific functional groups: the hydroxyl (-OH) group, the ethyl bridge (-CH2-CH2-), and the quinoline (B57606) bicyclic system. Analysis of analogous structures in the literature provides a basis for assigning these characteristic frequencies. mdpi.comnih.gov

The most prominent feature is a broad absorption band in the region of 3400-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group, often broadened due to hydrogen bonding. clockss.org The aliphatic C-H stretching vibrations of the ethanol (B145695) side chain typically appear in the 2950-2850 cm⁻¹ range.

The quinoline ring system gives rise to a series of characteristic bands. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings produce a set of sharp peaks in the 1620-1450 cm⁻¹ region. researchgate.netpensoft.net The C-O stretching vibration of the primary alcohol is expected to appear in the 1250-1050 cm⁻¹ range. nih.gov The out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring of the quinoline moiety typically occur in the 900-675 cm⁻¹ region, and their pattern can provide information about the substitution pattern.

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
O-H Stretch3400 - 3300Alcohol (-OH)
C-H Stretch (Aromatic)3100 - 3000Quinoline Ring
C-H Stretch (Aliphatic)2950 - 2850Ethyl Side Chain (-CH₂)
C=N Stretch1620 - 1580Quinoline Ring
C=C Stretch (Aromatic)1580 - 1450Quinoline Ring
C-O Stretch1250 - 1050Primary Alcohol
C-H Bending (Out-of-plane)900 - 675Quinoline Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of this compound.

The ¹H NMR spectrum of this compound displays distinct signals for the protons of the quinoline ring and the ethanol side chain. The aromatic region of the spectrum is complex due to the coupled protons of the quinoline system. The proton at the C-2 position of the quinoline ring typically appears as a doublet of doublets around δ 8.8-8.9 ppm. nih.gov The proton at C-8 often resonates as a doublet around δ 8.0-8.1 ppm. The remaining aromatic protons (H-3, H-4, H-5, H-7) produce a multiplet in the range of δ 7.4-8.0 ppm. nih.govsemanticscholar.org

The aliphatic protons of the 2-hydroxyethyl group give rise to two characteristic triplets. The methylene (B1212753) protons adjacent to the quinoline ring (Ar-CH₂) are expected to appear at approximately δ 3.0-3.2 ppm, while the methylene protons adjacent to the hydroxyl group (-CH₂-OH) typically resonate further downfield at around δ 3.9-4.1 ppm. The hydroxyl proton (-OH) usually appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Assignment
H-2~ 8.85ddQuinoline Ring
H-4~ 7.45dQuinoline Ring
H-8~ 8.05dQuinoline Ring
H-3, H-5, H-77.4 - 8.0mQuinoline Ring
Ar-CH₂~ 3.10tEthyl Side Chain
CH₂-OH~ 4.00tEthyl Side Chain
-OHVariablebr sHydroxyl Group

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes nine signals for the quinoline ring carbons and two for the ethanol side chain carbons. The chemical shifts of the quinoline carbons are spread over the aromatic region (δ 115-150 ppm). nih.gov The quaternary carbons, C-4a and C-8a, typically have distinct chemical shifts. Based on data from similar quinoline structures, the C-2 carbon is expected around δ 148-150 ppm, while C-4 is found near δ 121-122 ppm. clockss.orgnih.gov

The aliphatic carbons of the side chain are observed in the upfield region of the spectrum. The carbon atom attached to the quinoline ring (Ar-CH₂) is expected to resonate at approximately δ 38-40 ppm, while the carbon bearing the hydroxyl group (-CH₂-OH) appears further downfield at around δ 61-63 ppm.

Carbon Expected Chemical Shift (δ, ppm) Assignment
C-2~ 149.0Quinoline Ring
C-3~ 121.5Quinoline Ring
C-4~ 136.0Quinoline Ring
C-4a~ 128.5Quinoline Ring
C-5~ 129.8Quinoline Ring
C-6~ 137.0Quinoline Ring
C-7~ 127.0Quinoline Ring
C-8~ 130.0Quinoline Ring
C-8a~ 147.5Quinoline Ring
Ar-CH₂~ 39.0Ethyl Side Chain
CH₂-OH~ 62.0Ethyl Side Chain

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₁H₁₁NO. nih.gov The calculated exact mass can be used to confirm the identity of the synthesized compound with high confidence. mdpi.com

In electrospray ionization (ESI), the compound is typically observed as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. clockss.org The fragmentation pattern of quinoline derivatives upon electron impact often involves the characteristic loss of a molecule of hydrogen cyanide (HCN, 27 Da) from the heterocyclic ring. mcmaster.ca Further fragmentation would involve cleavage of the ethanol side chain.

Parameter Value Source
Molecular FormulaC₁₁H₁₁NO nih.gov
Exact Mass173.08406Calculated, nih.gov
Observed Ion (ESI)[M+H]⁺, [M+Na]⁺Common for Analogs clockss.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of quinoline derivatives, LC-MS is instrumental for identification, quantification, and structural elucidation of the main compound as well as any impurities or metabolites.

For analogs of this compound, such as 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, LC-MS has been successfully employed to confirm their molecular structures. nih.gov The technique provides crucial information on the molecular weight of the compounds through the determination of their molecular ion peaks. In electrospray ionization (ESI) mode, compounds typically form protonated molecules [M+H]⁺. For instance, the LC-MS analysis of 2-(6-chloroquinolin-4-yl)-1-ethoxypropan-2-ol, a related compound, revealed molecular ion peaks at m/z = 266.08 for the [M+H]⁺ ion and 268.08 for the [M+2+H]⁺ isotopic ion, confirming the presence of a chlorine atom. nih.gov This type of analysis is crucial for verifying the successful synthesis of target molecules. nih.gov

The retention time in the liquid chromatography phase is dependent on the polarity of the analyte and the specific conditions of the column and mobile phase used. For quinoline derivatives, reversed-phase HPLC is commonly used, where retention time can be correlated with the lipophilicity of the molecule. semanticscholar.org LC-MS analysis is also critical in determining the purity of synthesized compounds before further biological testing. semanticscholar.org

Below is a table with representative LC-MS data for an analog of this compound.

Compound NameMolecular FormulaIonization ModeObserved m/z ([M+H]⁺)Reference
2-(6-chloroquinolin-4-yl)-1-ethoxypropan-2-olC₁₄H₁₆ClNO₂ESI266.08 nih.gov
4-((4-(Quinolin-6-yl)phenyl)sulfonyl)morpholineC₁₉H₁₈N₂O₃SESI355.1 semanticscholar.org
6-(4-(Morpholinosulfonyl)phenyl)-N-(pyrazin-2-yl)quinolin-4-amineC₂₃H₂₁N₅O₃SESI448.1 semanticscholar.org

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the electronic properties of quinoline derivatives. The absorption of UV-Vis light by these molecules corresponds to the excitation of electrons from lower to higher energy orbitals. For quinoline and its analogs, the spectra typically exhibit absorption bands arising from π-π* and n-π* electronic transitions within the aromatic quinoline ring system. scielo.brscielo.br

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinoline ring, as well as the solvent used for the analysis. scielo.br Generally, two main absorption bands are observed for quinoline derivatives in the UV-Vis spectrum. scielo.brscielo.br The bands around 270-330 nm are typically assigned to π-π* transitions, which are characterized by high molar absorption coefficients (ε). scielo.br A lower energy band, often appearing as a shoulder in the 320-450 nm range, is attributed to n-π* transitions and has a lower molar absorptivity. scielo.br

The presence of an alcohol group, as in this compound, can influence the electronic transitions. In polar solvents like ethanol, quinoline derivatives can exhibit a red shift (bathochromic shift) in their absorption bands. scielo.br For example, studies on other quinoline derivatives have shown that increasing solvent polarity can lead to a bathochromic shift in both absorption and emission spectra. researchgate.net

The following table presents typical UV-Vis absorption data for quinoline and a related derivative in ethanol.

CompoundSolventAbsorption Maxima (λmax, nm)Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹)Reference
QuinolineEthanol270-330Not specified scielo.br
4-[(6-heptyloxynaphthalen)-2-yl]-6-methoxy-2-[4-(octyloxy)phenyl]quinolineEthanol3501.4 x 10⁴ scielo.brscielo.br
Schiff bases 3a-f (general)Ethanol>360Not specified mdpi.com

Fluorescence Spectroscopy (for photophysical properties)

Fluorescence spectroscopy provides valuable insights into the photophysical properties of quinoline derivatives, including their emission characteristics upon excitation with UV light. Many quinoline compounds are known to be fluorescent, and their emission properties are highly dependent on their molecular structure and environment. researchgate.netnih.gov

The fluorescence of quinoline derivatives typically arises from the de-excitation of the lowest singlet excited state (S₁) to the ground state (S₀). The emission wavelength is influenced by the nature of substituents and the polarity of the solvent. scielo.br In polar solvents like ethanol, an intramolecular charge transfer (ICT) state can be formed in the excited state, often leading to a large Stokes shift, which is the difference between the absorption and emission maxima. scielo.brscielo.br

For instance, quinoline derivatives studied in ethanol have shown emission bands in the blue to green region of the visible spectrum. mdpi.com The fluorescence intensity can also be affected by temperature, with lower temperatures often leading to more intense fluorescence due to the reduction of non-radiative decay processes. scielo.brscielo.br The quantum yield of fluorescence (Φf), which is a measure of the efficiency of the fluorescence process, is another important parameter determined by this technique.

Below is a table summarizing the fluorescence properties of a representative quinoline derivative in ethanol.

CompoundSolventExcitation Wavelength (λex, nm)Emission Maxima (λem, nm)Stokes Shift (nm)Reference
Quinolines 8a-e (general)Ethanol350~400Not specified scielo.br
Schiff bases 3a-f (general)EthanolNot specified~514Not specified mdpi.com
Novel quinoline derivative sensor 1DMF/H₂O314Not specifiedNot specified nih.gov

Other Advanced Characterization Techniques

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a newly synthesized compound like this compound, elemental analysis provides experimental percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared to the theoretically calculated percentages based on its molecular formula. This comparison is crucial for confirming the compound's purity and empirical formula.

The molecular formula of this compound is C₁₁H₁₁NO. nih.gov Based on this, the theoretical elemental composition can be calculated. Experimental values for synthesized quinoline analogs are often reported to be in close agreement with the calculated values, typically within a ±0.4% margin, which is considered acceptable for confirming the structure. researchgate.net

The following table shows the theoretical elemental analysis data for this compound and experimental data for a related quinoline derivative.

Compound NameMolecular FormulaAnalysisCalculated (%)Found (%)Reference
This compoundC₁₁H₁₁NOC76.28- nih.gov
H6.40- nih.gov
N8.09- nih.gov
O9.23- nih.gov
1-[4-acetyl-5-(4-bromophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]-1H-quinolin-2(1H)-oneC₂₀H₁₆BrN₃O₂SC54.3154.12 researchgate.net
H3.653.22 researchgate.net
N9.509.82 researchgate.net
S7.257.15 researchgate.net

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of materials as a function of temperature. For quinoline derivatives, these methods can provide information about thermal stability, decomposition patterns, and the presence of solvent or water molecules in the crystal lattice. bendola.comugm.ac.id

TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the mass loss associated with different decomposition steps. ugm.ac.id DTA measures the temperature difference between a sample and a reference material, which can indicate thermal events such as melting, crystallization, and decomposition. acs.org

In the study of metal complexes of quinoline derivatives, TGA has been used to determine the number of coordinated and uncoordinated water molecules by observing the mass loss at specific temperature ranges. bendola.comnoveltyjournals.com The thermal stability of the compound can be assessed by the temperature at which significant decomposition begins. ugm.ac.id For some quinoline-based polymers, TGA has been used to determine the activation energy for their formation. noveltyjournals.com

The following table summarizes the type of information that can be obtained from the thermal analysis of quinoline derivatives and their complexes.

Compound TypeAnalytical TechniqueTemperature Range (°C)ObservationReference
Metal complexes of a quinoline Schiff baseTGA/DTG130–1000Elimination of water molecules and decomposition of organic ligand bendola.com
V(IV), Co(II), and Cu(II) complexes of a new quinoline derivativeTGANot specifiedEvaluation of activation energy, enthalpy, entropy, and free energy change ugm.ac.id
Imine quinoline ligand (IQL)-based Cu(II) complexesTGA/DTANot specifiedSynchronized analysis of thermal events acs.org

X-ray Crystallography (for high-resolution structural determination of quinoline derivatives)

A notable example is the clinical candidate PF-04217903, chemically known as 2-(4-(1-(quinolin-6-ylmethyl)-1H- chalmers.seresearchgate.nettriazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol, which incorporates the quinolin-6-ylmethyl moiety. acs.org The crystal structure of this compound complexed with the c-MET protein kinase domain has been determined and deposited in the Protein Data Bank under the accession code 3zxz. acs.org This structural analysis was instrumental in understanding its unique binding mode and high selectivity as a c-MET inhibitor. acs.org

In other research, the crystal structures of various substituted quinolin-2(1H)-ones and related heterocyclic systems have been determined to confirm their molecular configurations, including the planarity of the ring systems and the stereochemistry of substituents. bohrium.comnih.gov For example, the analysis of (E)-ethyl 3-(2-(6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate confirmed its E-configuration and revealed the intermolecular hydrogen bonding patterns that stabilize the crystal lattice. nih.gov

Furthermore, crystallographic data for compounds like 2-Chloro-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone have been used to resolve structural details such as ring puckering in the tetrahydroquinoline moiety. The study of a novel quinoline dicarbamic acid derivative by single-crystal X-ray diffraction revealed a monoclinic crystal system with the P21/c space group, where C-H···O hydrogen bonds and van der Waals interactions were key to the structure's cohesion. chemmethod.com

The following table summarizes crystallographic data for a selection of quinoline derivatives, illustrating the typical parameters obtained from such studies.

Compound NameCrystal SystemSpace GroupKey Structural Features
2-(4-(1-(Quinolin-6-ylmethyl)-1H- chalmers.seresearchgate.nettriazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) acs.orgNot specified in the abstract text, but available in the PDB (3zxz).Not specified in the abstract text, but available in the PDB (3zxz).The co-crystal structure with the c-MET kinase domain reveals a unique binding mode. acs.org
[Ag(5-nitroquinoline)2]NO3 researchgate.netNot specified in the abstract text.Not specified in the abstract text.The Ag(I) ion is coordinated to two ligands via the nitrogen atoms of the quinoline rings, resulting in a distorted linear coordination geometry. researchgate.net
[Ag(8-nitroquinoline)2]NO3·H2O researchgate.netNot specified in the abstract text.Not specified in the abstract text.Similar to the 5-nitroquinoline (B147367) analog, it exhibits a distorted linear coordination geometry around the Ag(I) ion. researchgate.net
(E)-ethyl 3-(2-(6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate nih.govMonoclinicNot specified in the abstract text.The E-configuration was confirmed, and the crystal packing is characterized by intermolecular and hydrogen bonds parallel to the bc plane. nih.gov
(2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid chemmethod.comMonoclinicP21/cThe structure is stabilized by C-H…O hydrogen bonds and Van-Der Waals interactions. chemmethod.com
1-(2,4-Dioxo-1,2,3,4-tetrahydroquinolin-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate (B1210297) derivative (12d · 2CDCl3) researchgate.netMonoclinicP 21/nThe crystal structure contains deuterated solvent molecules and exhibits hydrogen bonding interactions that form a polymeric chain. researchgate.net
Chlorido(η2-ethylene)(quinolin-8-olato-κ2N,O)platinum(II) iucr.orgNot specified in the abstract text.Not specified in the abstract text.The central Pt(II) atom has a distorted square-planar coordination. The crystal packing is characterized by C—H⋯O, C—H⋯π, Cl⋯π, and Pt⋯π interactions. iucr.org

Structure Property Relationships and Molecular Design Principles for 2 Quinolin 6 Yl Ethanol Derivatives

Impact of Substituent Electronic Nature on Molecular Properties

The nature of substituents—whether they are electron-donating or electron-withdrawing—can modulate the physicochemical properties of the molecule. For instance, electron-donating groups can increase the electron density on the quinoline (B57606) ring, potentially enhancing interactions with electron-deficient biological targets. beilstein-journals.org Conversely, electron-withdrawing groups can decrease the electron density, which may be advantageous for other types of interactions or for improving metabolic stability. rsc.orgrsc.org

Research on various quinoline derivatives has demonstrated the profound impact of substituent electronic effects. For example, in a series of quinoline-imidazole hybrids, the presence of an electron-donating methoxy (B1213986) group at the 2-position enhanced antimalarial activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org Similarly, studies on 2-styryl-8-hydroxy quinolines revealed that electron-withdrawing groups like bromine on the styryl ring enhanced cytotoxic activity against cancer cell lines. nih.gov

Table 1: Effect of Substituent Electronic Nature on the Properties of Quinoline Derivatives

Substituent Type General Effect on Quinoline Ring Potential Impact on Molecular Properties Example from Literature Citation
Electron-Donating (e.g., -OCH3, -NEt2) Increases electron density Enhanced binding to electron-deficient targets, potential for increased reactivity. An electron-donating OCH3 group at position-2 enhanced antimalarial activity in a quinoline-imidazole hybrid. rsc.org
Electron-Withdrawing (e.g., -Cl, -NO2, -CF3) Decreases electron density Improved metabolic stability, enhanced binding to electron-rich targets. An electron-withdrawing Cl group at C-2 led to a loss of antimalarial activity in a quinoline-imidazole hybrid. rsc.org
Halogens (e.g., -F, -Br) Inductive electron withdrawal, resonance effects Can enhance antibacterial activity and cytotoxicity. The presence of a fluorine atom at position 6 can significantly enhance antibacterial activity. orientjchem.org

Role of Structural Modifications in Enhancing Target Interactions

Structural modifications of the 2-(quinolin-6-yl)ethanol scaffold are a key strategy for optimizing interactions with biological targets and improving therapeutic efficacy. nih.gov These modifications can involve altering the substituents on the quinoline ring, modifying the ethanol (B145695) side chain, or introducing new functional groups to create hybrid molecules. nih.govbenthamdirect.com

The introduction of bulky or flexible side chains can influence the molecule's conformation and its ability to fit into a specific binding pocket. For example, modifying the side chain of 4-aminoquinolines has been shown to enhance activity against drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. nih.gov The length and composition of linkers in bisquinoline compounds also significantly affect their biological activity. nih.gov

Hybridization of the quinoline scaffold with other bioactive moieties is a powerful approach to developing novel compounds with improved or dual activities. researchgate.netnih.gov For instance, combining the quinoline core with a piperazine (B1678402) ring has led to hybrids with broad-spectrum antimicrobial activity. researchgate.net Similarly, quinoline-1,2,3-triazole hybrids have shown promise as potent drug-like molecules. benthamdirect.com

Structure-activity relationship (SAR) studies are instrumental in guiding these structural modifications. rsc.org By systematically altering different parts of the molecule and evaluating the resulting changes in biological activity, researchers can identify the key structural features required for potent target interaction. acs.org For example, SAR studies on a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives revealed that both the substituent at the 6-position of the quinoline ring and the nature of the alkoxy group significantly influenced their antimycobacterial activity. nih.gov

Table 2: Examples of Structural Modifications and Their Impact on Target Interactions

Modification Strategy Description Example Effect Citation
Side Chain Modification Altering the length, flexibility, or chemical nature of the side chain. Modification of the side chain in 4-aminoquinolines. Enhanced activity against drug-resistant P. falciparum. nih.gov
Ring Substitution Introducing or changing substituents on the quinoline ring. Substitution at the C-6 and C-7 positions of 5,8-quinolinedione. Significantly affects the biological properties of the compounds. mdpi.com
Molecular Hybridization Combining the quinoline scaffold with other bioactive pharmacophores. Synthesis of quinoline-piperazine hybrids. Resulted in compounds with activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Scaffold Hopping Replacing the quinoline core with a different but structurally related scaffold. Not explicitly detailed for this compound in the provided context. Can lead to novel compounds with different selectivity and property profiles.

Design Principles for Novel Quinoline-Based Scaffolds

The development of novel quinoline-based scaffolds is guided by several key design principles aimed at maximizing therapeutic potential while minimizing off-target effects. ekb.egnih.gov These principles are derived from an understanding of structure-property relationships and the specific requirements of the biological target.

A fundamental principle is the strategic functionalization of the quinoline ring. rsc.org The introduction of diverse functional groups at specific positions can significantly expand the chemical space and enhance the pharmacological profile of the resulting derivatives. rsc.org For example, C-8 functionalization of quinoline is a pivotal transformation for creating diverse derivatives with applications in medicinal chemistry. rsc.org

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are indispensable tools in the design of novel quinoline-based scaffolds. ijpras.comresearchgate.net Molecular docking can predict the binding mode of a ligand to its target protein, providing insights into key interactions that can be optimized. researchgate.net QSAR models can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of new, untested molecules. ijpras.com

Furthermore, the concept of "privileged structures" highlights the utility of certain molecular frameworks, like the quinoline ring, that are capable of binding to multiple biological targets. mdpi.com By leveraging the inherent versatility of the quinoline scaffold, medicinal chemists can design libraries of compounds with a high probability of yielding bioactive molecules. mdpi.com The synthesis of these novel scaffolds often relies on efficient and versatile chemical reactions, such as the Friedländer and Combes quinoline syntheses, which allow for the construction of a wide variety of substituted quinolines. rsc.orgwikipedia.org

Table 3: Key Design Principles for Novel Quinoline-Based Scaffolds

Design Principle Description Application in Quinoline Chemistry Citation
Strategic Functionalization Precise introduction of functional groups at specific positions on the quinoline ring. C-8 functionalization to diversify quinoline derivatives. rsc.org
Molecular Hybridization Combining the quinoline scaffold with other bioactive moieties. Creation of quinoline-triazine conjugates for enhanced antimalarial activity. nih.gov
Computational Modeling Use of in silico tools like molecular docking and QSAR to guide design. Predicting binding modes and activities of novel quinoline derivatives. ijpras.comresearchgate.net
Privileged Scaffolds Utilizing molecular frameworks known to bind to multiple biological targets. Leveraging the quinoline ring as a versatile starting point for drug discovery. mdpi.com

Applications of 2 Quinolin 6 Yl Ethanol and Quinoline Derivatives in Chemical Research

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

Quinoline (B57606) and its derivatives, including 2-(Quinolin-6-YL)ethanol, are fundamental building blocks in the synthesis of more complex molecules. mdpi.comsmolecule.com Their versatile reactivity allows for a wide range of chemical transformations, making them invaluable in the construction of intricate molecular architectures. researchgate.net

The synthesis of various quinoline derivatives often involves multi-component reactions, which are efficient and allow for the creation of diverse chemical libraries. acs.org For instance, the Friedländer synthesis, a classic method for preparing quinolines, has been adapted to create a variety of heterocyclic compounds. researchgate.net Modern synthetic strategies often employ catalysts to enhance efficiency and yield. For example, iron(III) chloride hexahydrate has been used as an environmentally benign catalyst for the one-pot synthesis of quinoline derivatives. tandfonline.com Similarly, a polymer-supported scandium catalyst has been developed for the combinatorial synthesis of a quinoline library, enabling the rapid preparation of a large number of derivatives. acs.org

The functionalization of the quinoline core is a key aspect of its use as a synthetic intermediate. mdpi.com Various reactions, such as electrophilic and nucleophilic substitutions, as well as cycloadditions, provide access to a broad scope of binary and fused heterocyclic scaffolds. researchgate.net These transformations are crucial for developing new pharmaceutical agents and other functional molecules.

Exploration in Advanced Materials Science

The unique electronic properties of quinoline derivatives make them highly attractive for applications in materials science, particularly in the development of organic electronics. fiveable.meresearchgate.net Their aromatic nature and the presence of the nitrogen heteroatom lead to interesting photophysical and electrochemical characteristics. fiveable.me

Organic Semiconductor Applications

Quinoline derivatives are investigated as p-type semiconductors due to their electron-accepting nature. researchgate.net The ability to tune their electronic properties through synthetic modifications makes them promising candidates for use in organic field-effect transistors (OFETs) and other electronic devices. nih.govdntb.gov.ua Computational studies, such as those using density functional theory (DFT), have been employed to predict and understand the semiconductor properties of quinoline derivatives. tandfonline.com For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in assessing their potential as organic semiconductor materials. tandfonline.com

Organic Photovoltaic Materials

In the realm of renewable energy, quinoline derivatives have gained significant attention for their use in third-generation photovoltaics, including polymer solar cells and dye-sensitized solar cells (DSSCs). nih.govdntb.gov.uapk.edu.pl Their broad absorption spectra and suitable energy levels are critical for efficient light harvesting and charge separation. nih.govdntb.gov.ua Researchers have designed and synthesized novel quinoline-based materials, such as those incorporating carbazole (B46965) units, to enhance the performance of organic solar cells. nih.govrsc.org The structural tailoring of these molecules allows for the optimization of their photophysical and electronic properties for photovoltaic applications. nih.govrsc.org For example, 6-amino-2-formyl-quinoline has been identified as a promising organic material for solar cells due to its favorable nonlinear optical properties and small electronic gap energy. tandfonline.com

Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. tandfonline.comnih.govrsc.org Quinoline derivatives have emerged as a promising class of organic NLO materials. tandfonline.com The presence of electron-donating and electron-withdrawing groups on the quinoline moiety can dramatically enhance its NLO response. tandfonline.com For example, computational studies have shown that 6-amino-2-formyl-quinoline exhibits a large first hyperpolarizability, making it a candidate for NLO applications. tandfonline.com The investigation of quinoline-carbazole based materials has also revealed their potential for high NLO activity. nih.govrsc.org

Development as Advanced Chemical Reagents and Catalysts

The quinoline scaffold is not only a building block but can also be incorporated into advanced chemical reagents and catalysts. mdpi.com The nitrogen atom in the quinoline ring can act as a ligand for transition metal complexes, which are widely used as catalysts in organic synthesis. tandfonline.com

For example, copper-quinoline complexes have been shown to catalyze various biological processes, such as the oxidation of catechol to o-quinone. mdpi.com The catalytic activity of these complexes depends on the structure of the quinoline ligand and the nature of the copper salt used. mdpi.com Furthermore, quinoline derivatives have been utilized as ligands in asymmetric catalysis, highlighting their role in controlling stereoselectivity in chemical reactions. tandfonline.com The development of novel catalysts based on quinoline structures continues to be an active area of research, with applications ranging from fine chemical synthesis to green chemistry. tandfonline.comnih.govorganic-chemistry.org For instance, nanocatalysts have been employed for the efficient synthesis of quinoline derivatives under environmentally friendly conditions. nih.gov

Investigation in Agrochemical Design and Development (e.g., Fungicides, Insecticides)

The biological activity of quinoline derivatives extends to the field of agrochemicals, where they have shown promise as fungicides and insecticides. researchgate.netnih.govtandfonline.com The search for new and effective pesticides is driven by the need to manage crop pests and diseases, and quinoline compounds offer a versatile scaffold for the design of novel active ingredients. nih.gov

A number of quinoline-based compounds have been synthesized and evaluated for their insecticidal activity against various pests. rsc.orgresearchgate.netjst.go.jpnih.gov For example, a series of quinoline-based hydrazone derivatives showed potent insecticidal activity against the polyphagous pest Spodoptera litura. rsc.org Another study reported the discovery of flometoquin, a novel insecticide with a phenoxy-quinoline structure, which is effective against various thrips species. jst.go.jp

In the area of fungicides, quinoline derivatives have been investigated for their efficacy against a range of plant pathogenic fungi. dntb.gov.uanih.govresearchgate.netacs.org For instance, quinoline-3-hydrazide derivatives have exhibited broad-spectrum antifungal activities. nih.gov Similarly, other studies have demonstrated the potential of quinoline derivatives in controlling diseases like rice blast and cucumber powdery mildew. researchgate.net The structure-activity relationship (SAR) studies of these compounds are crucial for optimizing their fungicidal potency and spectrum of activity. nih.gov

Potential as Corrosion Inhibitors in Material Protection

Quinoline and its derivatives have emerged as a significant class of corrosion inhibitors, primarily for protecting metals like mild steel in acidic environments. najah.eduresearchgate.netbohrium.combohrium.com The efficacy of these compounds lies in their molecular structure, which includes a nitrogen-containing heterocyclic quinoline ring system. This structure is rich in π-electrons and contains a heteroatom (nitrogen) with a lone pair of electrons, facilitating strong adsorption onto metal surfaces. najah.eduresearchgate.netjmaterenvironsci.com This adsorption forms a protective barrier that shields the metal from the corrosive medium. najah.edujmaterenvironsci.com

The mechanism of corrosion inhibition by quinoline derivatives is primarily attributed to their ability to adsorb onto the metal surface. najah.edujmaterenvironsci.comresearchgate.net This adsorption can occur through two main types of interactions: physisorption, which involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, and chemisorption, which involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. jmaterenvironsci.commdpi.com The presence of heteroatoms like nitrogen and oxygen, as well as π-electrons in the aromatic rings, enhances the chemisorption process. najah.eduresearchgate.net

The effectiveness of a quinoline-based inhibitor is influenced by several factors, including the inhibitor's concentration, the temperature, and the nature of the substituents on the quinoline ring. najah.edujmaterenvironsci.com Generally, the inhibition efficiency increases with higher inhibitor concentrations as more molecules are available to cover the metal surface. najah.edujmaterenvironsci.combiointerfaceresearch.com Conversely, increasing the temperature often leads to a decrease in inhibition efficiency. jmaterenvironsci.com

The structure of the quinoline derivative plays a crucial role in its inhibitory performance. The presence of polar functional groups such as hydroxyl (–OH), methoxy (B1213986) (–OMe), and amino (–NH2) can significantly enhance the adsorption and, consequently, the inhibition efficiency. researchgate.net These groups can act as additional adsorption centers or increase the electron density on the quinoline ring system.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. najah.edubohrium.combohrium.com Potentiodynamic polarization studies often reveal that quinoline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edubohrium.comjmaterenvironsci.com EIS measurements provide insights into the formation of a protective film on the metal surface, with an increase in charge transfer resistance indicating effective inhibition. najah.eduresearchgate.netias.ac.in

The adsorption of quinoline inhibitors on the metal surface is often found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. najah.edujmaterenvironsci.comresearchgate.net

Table 1: Inhibition Efficiency of Various Quinoline Derivatives

InhibitorConcentrationMetalMediumInhibition Efficiency (%)Reference
5-(azidomethyl)quinolin-8-ol (8QN3)5×10⁻³ MMild Steel1 M HCl90 najah.edu
methyl 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate (P-2)1 mMMild Steel1 M HCl94.1 bohrium.com
2-amino-4-(4-(dimethylamino)phenyl)-7-hydroxy-1,4-dihydroquinoline-3-carbonitrile (Q-4)150 mg/lMild Steel1 M HCl98.09 researchgate.net
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA)500 ppmMild Steel1 M HCl93 biointerfaceresearch.com
(2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA)25 ppmMild Steel1N HCl94 ias.ac.in

Utility as Fluorescence Probes and Ligands in Chemical Systems

Quinoline and its derivatives are recognized for their interesting fluorescence properties, making them valuable scaffolds for the development of fluorescent probes and ligands for detecting and imaging various analytes, particularly metal ions. nih.govarabjchem.orgresearchgate.netcrimsonpublishers.com The quinoline ring system provides a rigid and planar structure with a high quantum yield, and its nitrogen atom can act as a coordination site for metal ions. rsc.org

The design of quinoline-based fluorescent probes often involves the strategic placement of functional groups that can modulate the fluorescence properties upon interaction with a target analyte. nih.gov These probes can operate through various mechanisms, including photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE). arabjchem.orgnih.gov

A key application of these probes is the detection of metal ions in environmental and biological systems. arabjchem.orgasianpubs.orgacs.org For instance, quinoline-based probes have been developed for the selective and sensitive detection of ions such as Zn²⁺, Fe³⁺, Cu²⁺, and Cd²⁺. arabjchem.orgrsc.orgnih.govacs.org The binding of the metal ion to the quinoline ligand can lead to a "turn-on" or "turn-off" fluorescence response, or a ratiometric shift in the emission wavelength, allowing for quantitative analysis. arabjchem.orgsioc-journal.cnbohrium.com

For example, a study reported a quinoline-based fluorescent probe that exhibited a "turn-on" fluorescence response to Zn²⁺, which was attributed to the inhibition of the excited-state intramolecular proton transfer (ESIPT) process upon complexation. arabjchem.org Another study described novel quinoline-based thiazole (B1198619) derivatives that showed a fluorescence quenching effect in the presence of Fe³⁺, Fe²⁺, and Cu²⁺. acs.org

The versatility of the quinoline scaffold allows for the synthesis of probes with tunable photophysical properties. By modifying the substituents on the quinoline ring, researchers can engineer probes with desired excitation and emission wavelengths, as well as enhanced selectivity and sensitivity for specific analytes. nih.govasianpubs.org

Furthermore, these fluorescent probes have demonstrated utility in biological imaging. They have been successfully applied for imaging metal ions within living cells and organisms, such as zebrafish, providing valuable tools for studying the roles of these ions in biological processes. arabjchem.orgrsc.orgbohrium.com The ability to visualize the distribution and concentration of metal ions in real-time offers significant advantages for biomedical research. crimsonpublishers.com

Table 2: Quinoline-Based Fluorescent Probes and Their Target Analytes

Probe Name/DescriptionTarget Analyte(s)Detection MechanismApplicationReference
QP2Zn²⁺ESIPT Inhibition, AIEAnti-counterfeiting ink, imaging in plants and cells arabjchem.org
QPT and QBTFe³⁺, Fe²⁺, Cu²⁺Fluorescence QuenchingMetal ion detection acs.org
Sensor 1Fe³⁺Fluorescence QuenchingDetection in organisms (cells, zebrafish) rsc.org
NJ1CdCd²⁺Ratiometric FluorescenceImaging in living cells jst.go.jp
HQCZn²⁺Emission EnhancementDetection in zebrafish and living cells bohrium.com

Mechanistic Study of Biological Interactions

Quinoline derivatives have been the subject of extensive research due to their diverse biological activities, which stem from their interactions with various biological macromolecules. ijrpr.comnih.govorientjchem.org These interactions can lead to the inhibition of enzymes, binding to DNA, and induction of cell cycle arrest, making them promising candidates for the development of therapeutic agents. ijrpr.comorientjchem.orgnih.gov

Inhibition of Enzymes:

Quinoline derivatives have been shown to inhibit a range of enzymes involved in critical cellular processes. For example, certain quinoline-based compounds have been identified as inhibitors of enzymes like DNA gyrase, which is essential for bacterial DNA replication, and topoisomerase II, a key enzyme in human cells that manages DNA tangles. acs.orgnih.gov The inhibitory action can result from the compound binding to the active site of the enzyme or to an allosteric site, thereby modulating its activity. Some quinoline derivatives have also been investigated as inhibitors of α-glucosidase and type II NADH-dehydrogenase (NDH-2). nih.govnih.gov

DNA Binding and Intercalation:

A significant mechanism of action for many quinoline derivatives is their ability to interact with DNA. benthamdirect.comnih.govrsc.org The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of the DNA double helix. rsc.orgsmolecule.com This intercalation can disrupt the normal functions of DNA, such as replication and transcription, ultimately leading to cell death. rsc.orgsmolecule.com

Studies have shown that the mode and strength of DNA binding can be influenced by the substituents on the quinoline ring. nih.govrsc.org For instance, some quinoline derivatives have been shown to bind to the minor groove of the DNA helix. benthamdirect.com The interaction with DNA can be studied using techniques like UV-Vis and fluorescence spectroscopy, as well as molecular docking simulations. nih.gov

Cell Cycle Arrest:

By interfering with essential cellular processes like DNA replication and enzyme function, quinoline derivatives can induce cell cycle arrest. ijrpr.comnih.govresearchgate.net The cell cycle is a tightly regulated process, and its disruption can prevent cell proliferation. Different quinoline compounds have been shown to cause cell cycle arrest at various phases, including the G1/S, G2/M, and S phases. ijrpr.comnih.govrjraap.com For example, a novel 8-nitro quinoline-thiosemicarbazone analog was found to induce cell cycle arrest at both the G1/S and G2/M phases in cancer cells. nih.gov Similarly, other quinoline derivatives have been reported to cause G2/M phase arrest by inhibiting tubulin polymerization. rsc.org This ability to halt the cell cycle is a key mechanism behind the anticancer potential of many quinoline-based compounds. ijrpr.com

Table 3: Biological Interactions of Quinoline Derivatives

Derivative ClassBiological Target/InteractionObserved EffectPotential ApplicationReference(s)
Indeno[1,2-c]isoquinolin-5,11-dionesDNA, Topoisomerase IIInhibition of enzyme activity, cytotoxicityAnticancer acs.org
Quinoline hydrazide/hydrazone derivativesDNA gyrase, other bacterial enzymesAntibacterial activityAntibacterial nih.gov
Benzo- and tetrahydrobenzo-[h]quinolinesDNAIntercalation, induction of apoptosisAnticancer nih.gov
8-nitro quinoline-thiosemicarbazone analoguesCell cycleG1/S & G2/M phase arrest, apoptosisAnticancer nih.gov
Quinoline-chalcone hybridsCell cycleInduction of cell cycle arrest and apoptosisAnticancer researchgate.net
Synthetic Quinoline, 9IV-cCell cycle, Apoptosis pathwayG2/M phase arrest, induction of apoptosisAnticancer rjraap.com
Quinoline-3-carboxylic acidsDNA minor grooveBinding to A/T rich regionAnticancer benthamdirect.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for 2-(quinolin-6-yl)ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves functionalizing quinoline at the 6-position. A common approach is coupling ethanol derivatives via nucleophilic substitution or condensation reactions. For example, Schiff base formation (as in quinoline derivatives) uses reflux in anhydrous acetonitrile with heating (48–72 hours), followed by recrystallization in ethanol to purify the product . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Monitoring via TLC ensures reaction completion.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the quinoline aromatic protons (δ 7.5–9.0 ppm) and the ethanol moiety (δ 3.5–4.5 ppm for -CH2OH). The quinoline C-6 position shows distinct coupling in 2D NMR .
  • FTIR : Confirm hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and C-N/C-O bonds (1200–1600 cm⁻¹) .
  • HRMS : Validate molecular weight (173.215 g/mol) and fragmentation patterns .

Q. How can researchers ensure the stability of this compound during storage and experiments?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation. Conduct accelerated stability studies by exposing the compound to UV light (for photostability) and varying pH (2–12) to assess degradation pathways. Use HPLC to monitor purity over time .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and electrostatic potential maps. Molecular docking studies (e.g., with AutoDock Vina) predict interactions with biological targets (e.g., enzymes or DNA). Validate with experimental kinetics (e.g., fluorescence quenching assays) .

Q. What strategies resolve contradictions in reported reaction yields for quinoline-ethanol derivatives?

  • Methodological Answer : Systematic analysis of variables:

  • Catalyst selection : Transition metals (e.g., Pd) vs. organocatalysts.
  • Solvent polarity : Acetonitrile (polar aprotic) vs. ethanol (protic).
  • Steric effects : Substituents on quinoline may hinder ethanol coupling.
    Example: Yields for trifluoromethylated quinolines vary from 20% to 89% due to electron-withdrawing groups affecting reactivity .

Q. How can researchers evaluate the photophysical properties and ROS generation potential of this compound?

  • Methodological Answer :

  • UV-Vis spectroscopy : Measure absorbance/emission spectra in solvents of varying polarity.
  • ROS assays : Use dichlorofluorescein (DCFH) to detect hydroxyl radicals under UV irradiation.
  • Quantum yield calculations : Compare with reference compounds (e.g., riboflavin) to quantify efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.